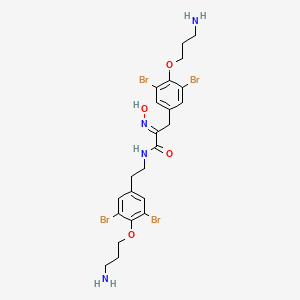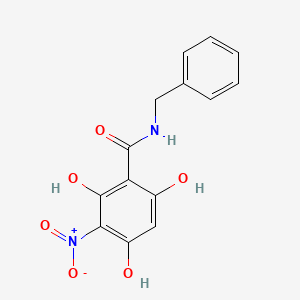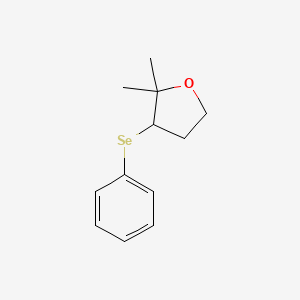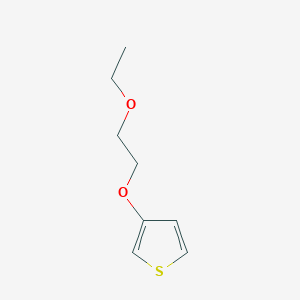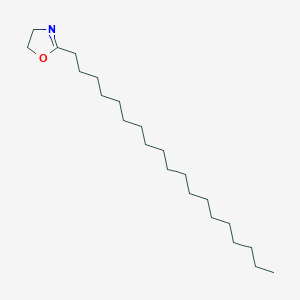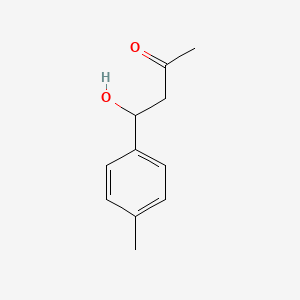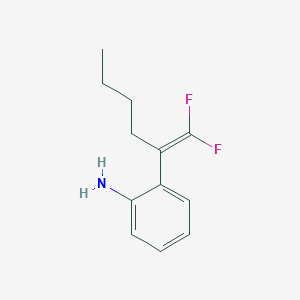
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by its unique structure, which includes a hexyl chain attached to a nitrogen atom that is further bonded to three ethyl groups. The dihydrogen phosphate anion is associated with this cationic structure, making it a versatile compound with various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylhexan-1-aminium dihydrogen phosphate typically involves a quaternization reaction. This process starts with hexan-1-amine, which undergoes a reaction with triethylamine in the presence of a suitable alkylating agent, such as ethyl iodide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions, where the ethyl groups can be replaced by other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds or other alkylating agents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new quaternary ammonium salts with different alkyl groups.
Applications De Recherche Scientifique
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N,N,N-Triethylhexan-1-aminium dihydrogen phosphate involves its interaction with biological membranes and other molecular targets. The quaternary ammonium group allows it to integrate into lipid bilayers, altering membrane permeability and fluidity. This property makes it useful in disrupting microbial cell membranes, leading to its application as a disinfectant.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethylhexan-1-aminium dihydrogen phosphate
- N,N,N-Triethylpentan-1-aminium dihydrogen phosphate
- N,N,N-Triethylheptan-1-aminium dihydrogen phosphate
Uniqueness
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate is unique due to its specific alkyl chain length and the presence of three ethyl groups. This structure provides it with distinct physicochemical properties, such as solubility and surface activity, which differentiate it from other quaternary ammonium salts.
Propriétés
Numéro CAS |
121951-51-7 |
|---|---|
Formule moléculaire |
C12H30NO4P |
Poids moléculaire |
283.34 g/mol |
Nom IUPAC |
dihydrogen phosphate;triethyl(hexyl)azanium |
InChI |
InChI=1S/C12H28N.H3O4P/c1-5-9-10-11-12-13(6-2,7-3)8-4;1-5(2,3)4/h5-12H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
Clé InChI |
ZTQVOWOEVMUTEP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


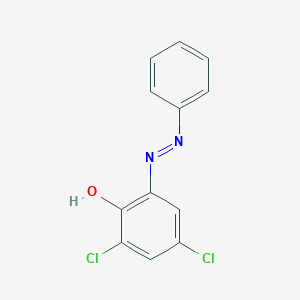

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
